molecular formula C9H15NO2 B13285915 1-[(Furan-2-ylmethyl)amino]-2-methylpropan-2-ol

1-[(Furan-2-ylmethyl)amino]-2-methylpropan-2-ol

Cat. No.: B13285915
M. Wt: 169.22 g/mol
InChI Key: ULUNJCOWLCDPHL-UHFFFAOYSA-N
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Description

1-[(Furan-2-ylmethyl)amino]-2-methylpropan-2-ol is an organic compound characterized by the presence of a furan ring, an amino group, and a tertiary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Furan-2-ylmethyl)amino]-2-methylpropan-2-ol can be synthesized through a multi-step process involving the reaction of furan-2-carbaldehyde with 2-amino-2-methylpropan-1-ol. The reaction typically proceeds under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. The process involves the use of effective coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor .

Chemical Reactions Analysis

Types of Reactions: 1-[(Furan-2-ylmethyl)amino]-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various furan derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(Furan-2-ylmethyl)amino]-2-methylpropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Furan-2-ylmethyl)amino]-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes or interact with receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Furfurylamine: A related compound with a similar furan ring structure.

    2-Furylmethylamine: Another compound with a furan ring and an amino group.

    Furan-2-carbaldehyde: A precursor in the synthesis of 1-[(Furan-2-ylmethyl)amino]-2-methylpropan-2-ol.

Uniqueness: this compound is unique due to its combination of a furan ring, an amino group, and a tertiary alcohol. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-(furan-2-ylmethylamino)-2-methylpropan-2-ol

InChI

InChI=1S/C9H15NO2/c1-9(2,11)7-10-6-8-4-3-5-12-8/h3-5,10-11H,6-7H2,1-2H3

InChI Key

ULUNJCOWLCDPHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=CC=CO1)O

Origin of Product

United States

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